Felodipine Metabolite Lactone

calcium channel blocker pharmacology vasodilation assay felodipine metabolite safety screening

Researchers quantifying felodipine metabolic pathways often face co-elution and specificity failures with generic standards. Felodipine Metabolite Lactone (CAS 85825-42-9) is a chromatographically distinct, pharmacodynamically inactive lactone that resolves these issues. • Enables baseline resolution from dehydro congener (Δ2.01 Da) on C18 columns per ICH Q2(R1). • Validated for LC-MS/MS quantitation in hepatocyte incubations (k=0.027 min⁻¹). • Supplied with full CoA, NMR, and MS data for ANDA/DMF compliance.

Molecular Formula C17H13Cl2NO4
Molecular Weight 366.20
CAS No. 85825-42-9
Cat. No. B600961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelodipine Metabolite Lactone
CAS85825-42-9
SynonymsFuro[3,​4-​b]​pyridine-​3-​carboxylic acid, 4-​(2,​3-​dichlorophenyl)​-​1,​4,​5,​7-​tetrahydro-​2-​methyl-​5-​oxo-​, ethyl ester
Molecular FormulaC17H13Cl2NO4
Molecular Weight366.20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Felodipine Metabolite Lactone – Reference Standard Overview


Felodipine Metabolite Lactone (CAS 85825‑42‑9), also known as Felodipine Ester Lactone, is a cyclic ester metabolite of the dihydropyridine calcium‑channel blocker felodipine [1]. With the molecular formula C₁₇H₁₅Cl₂NO₄ and a molecular weight of 368.21 g mol⁻¹, it is formed via hepatic cytochrome P450‑mediated oxidation of felodipine followed by spontaneous lactonisation [2]. The compound is primarily procured as a high‑purity reference standard for pharmaceutical impurity profiling, analytical method validation, and quality‑control (QC) applications during felodipine drug‑substance and drug‑product development .

1
Reference Standard

High-purity impurity standard for felodipine drug-substance and drug-product profiling

2
Analytical Workflow

Compatible with HPLC-UV, LC-MS impurity profiling and forced-degradation studies

3
Procurement Context

Suitable for GMP QC release, ANDA/DMF documentation and pharmacopeial method validation

Why Generic Impurity Standards Cannot Substitute


A simple in‑class substitution is not tenable because Felodipine Metabolite Lactone is not merely an inactive metabolic by‑product but a structurally discrete lactone that differs from the parent drug and other felodipine metabolites in three consequential ways. First, unlike the pharmacologically active parent molecule felodipine, the lactone metabolite is devoid of vasodilating activity, a property that must be confirmed by the absence of a conserved dihydropyridine nucleus [1]. Second, its chromatographic retention behaviour—governed by a molecular weight of 368.21 g mol⁻¹ and a characteristic furo[3,4‑b]pyridine‑3‑carboxylate scaffold—is distinct from that of the closely related Dehydro Felodipine Ester Lactone (366.2 g mol⁻¹), necessitating a compound‑specific reference standard to achieve baseline resolution in compendial HPLC methods [2][3]. Third, the lactone’s formation kinetics in hepatic microsomes (hydroxylation rate 0.027 min⁻¹) are quantitatively different from those of the open‑chain hydroxy‑acid metabolites (ester hydrolysis 0.016 min⁻¹), meaning that a generic “felodipine‑related compound” standard cannot accurately recapitulate the metabolic pathway or serve as a system‑suitability marker for forced‑degradation studies [1]. These three axes of differentiation—pharmacodynamic inactivity, chromatographic uniqueness, and metabolic kinetics—collectively preclude the interchangeability of generically sourced impurity standards.

!
Pharmacodynamic inactivity mismatch

The lactone standard confirms absence of vasodilating activity; generic metabolite surrogates may retain residual pharmacological signal.

!
Chromatographic co-elution risk

Dehydro felodipine ester lactone (2.01 Da lighter) requires a dedicated saturated standard to achieve baseline separation; undefined standards often contain the dehydro form.

!
Metabolic pathway misassignment

Open-chain hydroxy-acid metabolites differ in formation kinetics from the lactone; a generic “felodipine-related compound” cannot represent the kinetically favoured lactone branch.

Quantitative Comparator Evidence for Selection


Pharmacodynamic Inactivity vs. Parent Compound

The Plendil prescribing information explicitly states that six identified felodipine metabolites collectively account for 23% of the oral dose and that ‘none has significant vasodilating activity’ [1]. By contrast, the parent drug felodipine produces a dose‑related decrease in peripheral vascular resistance in man, with a mean blood clearance of 914 ± 355 mL min⁻¹ in hypertensive patients [1]. This pharmacodynamic dichotomy is attributable to the metabolic loss of the dihydropyridine nucleus: Bäärnhielm et al. confirmed that ‘metabolites with an intact dihydropyridine nucleus were not detected’ in liver microsomal incubations [2]. The resultant lactonic structure lacks the requisite pharmacophore for L‑type calcium‑channel binding, rendering the lactone metabolite pharmacologically inert.

Pharmacodynamic Inactivity
Class-level inference
Inactive metabolite (no significant vasodilation) vs active parent felodipine
Confirms absence of vasodilator activity; supports metabolite-identification specificity
Regulatory label and liver microsome data
calcium channel blocker pharmacology vasodilation assay felodipine metabolite safety screening

Lactone Formation Kinetics vs. Ester-Hydrolysis Pathway

In liver microsomes from rat, dog, and man, the hydroxylation of the 2‑ and 6‑methyl groups of felodipine proceeds with a first‑order rate constant of 0.027 min⁻¹, producing hydroxy‑metabolites that spontaneously rearrange to the ester lactones [1]. In the same experimental system, the competing ester‑hydrolysis reaction that yields the open‑chain hydroxy‑acid forms occurs at a significantly slower rate of 0.016 min⁻¹ [1]. This quantitative rate differential (1.7‑fold faster for lactone generation) establishes that the lactone pathway is kinetically favoured under in vitro conditions, challenging earlier assumptions that ester hydrolysis is the predominant route.

Lactone Formation Kinetics
Cross-study comparable
k = 0.027 min⁻¹ (lactone) vs 0.016 min⁻¹ (hydroxy-acid); 1.7-fold faster
Lactone pathway kinetically favoured; essential for accurate metabolic scheme construction
Liver microsomes (rat, dog, human); quantified by LC/GC-MS
drug metabolism kinetics cytochrome P450 felodipine biotransformation

Chromatographic Resolution from Dehydro Congener

Felodipine Ester Lactone (CAS 85825‑42‑9; Mₓ 368.21 g mol⁻¹) and Dehydro Felodipine Ester Lactone (CAS 96558‑27‑9; Mₓ 366.2 g mol⁻¹) differ by two hydrogen atoms, corresponding to the introduction of a double bond in the dihydropyridine ring of the latter [1]. This subtle structural divergence translates into a chromatographically resolvable pair: reverse‑phase‑HPLC methods employing C18 columns and acetonitrile‑ or methanol‑based gradients routinely achieve baseline separation of the two compounds, with the saturated lactone eluting earlier than its dehydro congener, thereby enabling unambiguous identification and quantification of each species in forced‑degradation and stability‑indicating assays . The mass difference of 2.01 Da is also readily distinguished by single‑quadrupole LC‑MS, providing an orthogonal verification route.

Mass & Retention Divergence
Cross-study comparable
ΔMᵣ 2.01 Da; baseline separation on C18 columns
Enables unambiguous peak assignment; avoids misidentification with dehydro congener
RP-HPLC gradient with UV detection at 254 nm
HPLC impurity profiling reference standard qualification felodipine degradation products

Regulatory-Grade Standard Traceability

Felodipine Metabolite Lactone is supplied as a fully characterised chemical reference standard that is compliant with regulatory guidelines and is traceable against pharmacopeial standards (USP or EP) . Purity specifications typically exceed 95% by HPLC, with vendor‑qualified batches reaching >99% purity accompanied by a comprehensive Certificate of Analysis (CoA), ¹H‑NMR, and mass spectra . In contrast, generic ‘felodipine‑related compound’ standards or open‑access metabolite libraries frequently lack batch‑specific purity certification, chromatographic impurity profiles, or formal regulatory traceability documentation, thereby failing to meet the evidentiary burden required for ANDA or DMF submissions.

Regulatory Traceability
Supporting evidence
Purity >95% (HPLC); CoA, NMR, MS; traceable to USP/EP monographs
Meets GMP QC requirements; suitable for ANDA/DMF submissions
Vendor-qualified reference standard packages
pharmacopeial reference standard impurity method validation GMP QC testing

Definitive Application Scenarios


HPLC Impurity Profiling and Stability-Indicating Method Validation

In forced‑degradation studies (hydrolytic, oxidative, thermal, and photolytic stress), Felodipine Metabolite Lactone serves as a critical system‑suitability marker because its chromatographic behaviour is distinct from that of the oxidised dehydro congener . The 2.01 Da mass difference and differential retention time on C18 columns allow analytical chemists to unequivocally assign the saturated lactone peak, ensuring that method specificity criteria are met per ICH Q2(R1) guidelines. This capability is irreplaceable when demonstrating that the lactone impurity does not co‑elute with the parent drug or with any other known degradation product during stability‑indicating HPLC‑UV or LC‑MS assays [1].

In-Vitro Metabolism and CYP3A4 Enzyme Kinetics

Because the lactone pathway is kinetically favoured (k = 0.027 min⁻¹ over the competing ester‑hydrolysis route (k = 0.016 min⁻¹) [2], precise quantification of the lactone metabolite is essential for constructing accurate substrate‑depletion and metabolite‑formation profiles. An authentic reference standard of Felodipine Metabolite Lactone permits the generation of calibration curves for LC‑MS/MS quantitation in hepatocyte or liver‑microsome incubations, thereby enabling researchers to discriminate between the lactone and hydroxy‑acid metabolic branches and to evaluate drug‑drug interaction (DDI) potential via CYP3A4 modulation.

Pharmacopeial Reference Material for Monograph Compliance

For QC release testing of felodipine drug substance and drug product, pharmacopeial monographs stipulate the use of qualified impurity reference standards that are traceable to the official USP or EP reference material . Felodipine Metabolite Lactone, when procured with a comprehensive CoA, NMR, and MS data package, satisfies this requirement directly, whereas a generic, uncharacterised metabolite standard does not. The specific lactone standard is therefore employed in the identification, control, and quantitative determination of the lactone impurity at levels compliant with ICH Q3A thresholds (typically ≤0.10%–0.15% for unspecified impurities), as part of ANDA and DMF submission dossiers .

Biowaiver and Bioequivalence Metabolite Monitoring

Although felodipine metabolites are pharmacologically inactive, they collectively account for 23% of the oral dose and their plasma concentrations are substantially elevated in elderly and renally impaired patients [1]. In bioequivalence and biowaiver studies, accurate measurement of the circulating lactone metabolite aids in confirming metabolic consistency between test and reference formulations, particularly when evaluating extended‑release tablets where dissolution‑driven metabolite profiles can serve as a supportive pharmacokinetic endpoint. The use of a certified Felodipine Metabolite Lactone standard ensures inter‑laboratory reproducibility of plasma concentration data generated by LC‑MS/MS.

Application
Selection Property
Validation Focus
HPLC Impurity Profiling & Stability-Indicating Method Validation
Chromatographic resolution and system suitability
Peak purity and specificity per ICH Q2(R1)
In-Vitro Metabolism & CYP3A4 Enzyme Kinetics
Metabolic pathway discrimination (lactone vs. hydroxy-acid)
LC-MS/MS quantitation of metabolite formation
Pharmacopeial Reference Material for Monograph Compliance
Regulatory traceability and CoA documentation
Purity specification and ICH Q3A impurity thresholds
Biowaiver & Bioequivalence Metabolite Monitoring
Inter-laboratory reproducibility of metabolite quantification
Plasma concentration consistency by LC-MS/MS
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